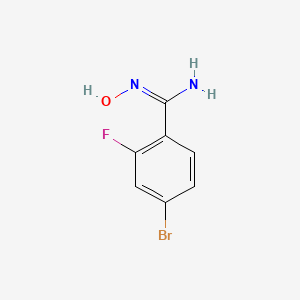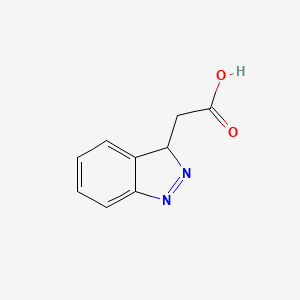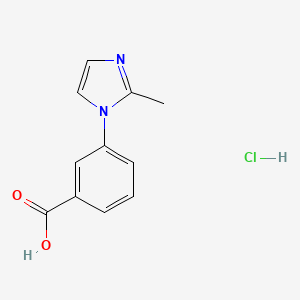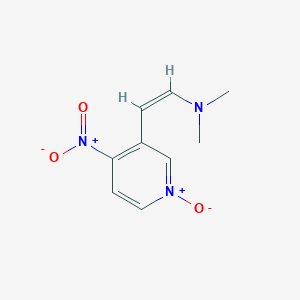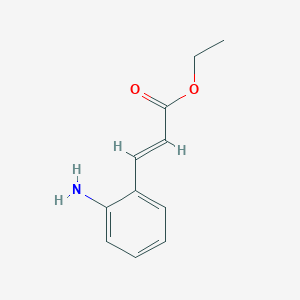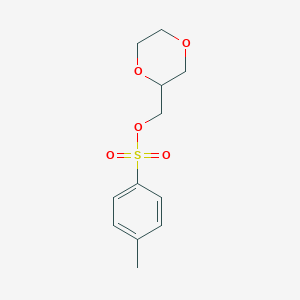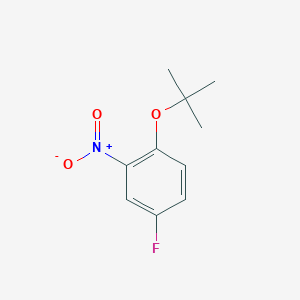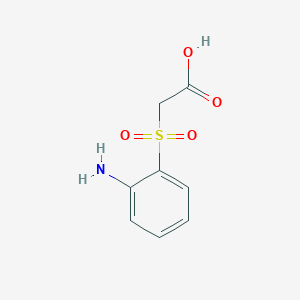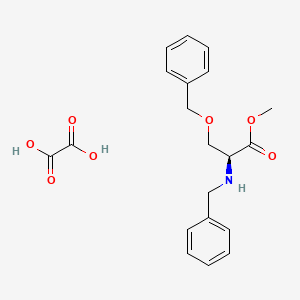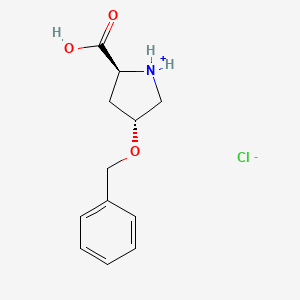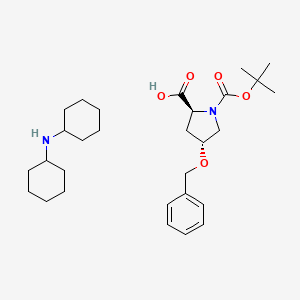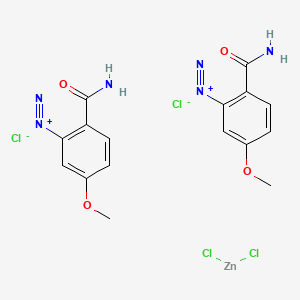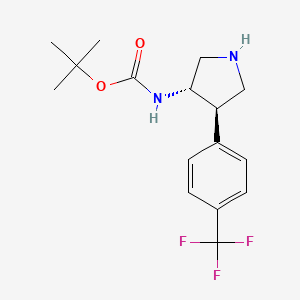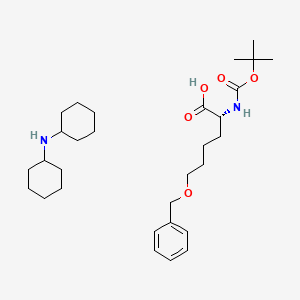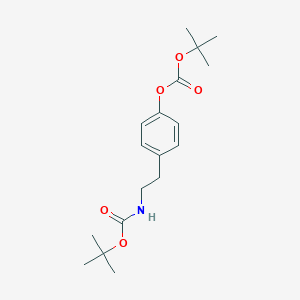
Tert-butyl 4-(tert-butoxycarbonyloxy)phenethylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-(tert-butoxycarbonyloxy)phenethylcarbamate is a complex organic compound characterized by its intricate molecular structure. This compound is primarily used in organic synthesis and various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(tert-butoxycarbonyloxy)phenethylcarbamate typically involves multiple steps, starting with the reaction of phenethylamine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as sodium hydroxide. The reaction is usually carried out under aqueous conditions to ensure the formation of the Boc-protected intermediate. Subsequent steps may include purification and further functionalization to achieve the final product.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using flow microreactors, which allow for a more efficient and sustainable synthesis process. These microreactors enable precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Tert-butyl 4-(tert-butoxycarbonyloxy)phenethylcarbamate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be performed using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium azide (NaN₃) or iodide ions (I⁻).
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different chemical and biological applications.
Applications De Recherche Scientifique
Chemistry: In organic chemistry, tert-butyl 4-(tert-butoxycarbonyloxy)phenethylcarbamate is used as a protecting group for amines and hydroxyl groups[_{{{CITATION{{{3{tert-Butoxycarbonylation (Boc) Reagents [Protecting ... - TCI AMERICA](https://www.tcichemicals.com/US/en/c/13138). This protection is crucial in peptide synthesis and other complex organic syntheses[{{{CITATION{{{_3{tert-Butoxycarbonylation (Boc) Reagents Protecting ... - TCI AMERICA.
Biology: The compound is also employed in biological research, particularly in the study of enzyme inhibitors and receptor binding assays. Its ability to protect functional groups makes it valuable in the synthesis of biologically active molecules.
Medicine: In medicinal chemistry, this compound is used in the development of pharmaceuticals. Its derivatives can serve as intermediates in the synthesis of drugs targeting various diseases.
Industry: The compound finds applications in the chemical industry, where it is used in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism by which tert-butyl 4-(tert-butoxycarbonyloxy)phenethylcarbamate exerts its effects involves the protection of functional groups, which prevents unwanted side reactions during synthesis[_{{{CITATION{{{3{tert-Butoxycarbonylation (Boc) Reagents [Protecting ... - TCI AMERICA](https://www.tcichemicals.com/US/en/c/13138). The Boc group, in particular, is stable under basic hydrolysis conditions and catalytic reduction conditions, making it an ideal protecting group[{{{CITATION{{{_3{tert-Butoxycarbonylation (Boc) Reagents Protecting ... - TCI AMERICA.
Molecular Targets and Pathways: The compound interacts with various molecular targets, including enzymes and receptors, through its protected functional groups. These interactions are crucial in the synthesis of biologically active compounds and pharmaceuticals.
Comparaison Avec Des Composés Similaires
Tert-butyl 4-(tert-butoxycarbonyloxy)phenylboronic acid pinacol ester: This compound is structurally similar but contains a boronic acid group instead of a phenethyl group.
Uniqueness: Tert-butyl 4-(tert-butoxycarbonyloxy)phenethylcarbamate is unique due to its combination of a phenethyl group and a Boc-protected hydroxyl group. This combination provides versatility in its applications, making it a valuable compound in organic synthesis and scientific research.
Propriétés
IUPAC Name |
tert-butyl [4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]phenyl] carbonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO5/c1-17(2,3)23-15(20)19-12-11-13-7-9-14(10-8-13)22-16(21)24-18(4,5)6/h7-10H,11-12H2,1-6H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZHXJIFOCYEAGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=CC=C(C=C1)OC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
